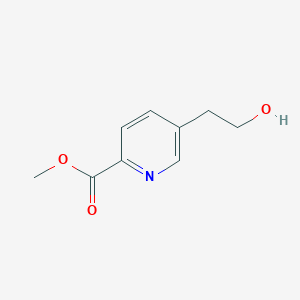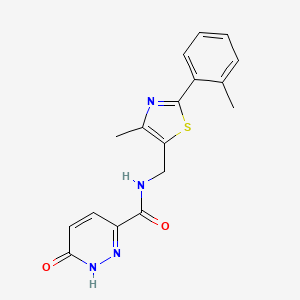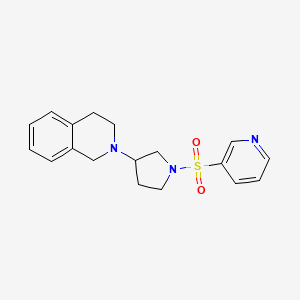
2-(1-(Pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline, also known as PTTIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTTIQ is a tetrahydroisoquinoline derivative that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Anti-Tubercular Agents
The fight against tuberculosis (TB) has led to the exploration of novel compounds that can inhibit the causative agent, Mycobacterium tuberculosis. Derivatives similar to our compound of interest have shown promise as potent anti-tubercular agents . These derivatives have been synthesized and evaluated for their efficacy against TB, with some showing significant inhibitory concentrations (IC50) against the bacteria. The molecular docking studies of these derivatives suggest their potential for further development as anti-TB drugs.
Anti-Fibrotic Activity
Fibrosis, the excessive formation of connective tissue, can lead to serious health issues. Pyrimidine derivatives, which share a structural resemblance to our compound, have been synthesized and shown to possess anti-fibrotic activities . These compounds were evaluated against hepatic stellate cells and demonstrated better activity than existing anti-fibrotic drugs, suggesting a potential application for our compound in the treatment or prevention of fibrotic diseases.
Pharmacological Applications
In pharmacology, the design of compounds with specific biological activities is crucial. The pyrimidine moiety, a component related to our compound, is known for its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This indicates that our compound could be a valuable addition to the library of biologically active molecules for drug discovery and development.
Biochemical Research
In biochemical research, understanding the interaction of compounds with biological molecules is essential. Studies involving similar sulfonyl and pyrrolidinyl structures have focused on their binding and interaction with various proteins and enzymes . These interactions are critical for elucidating the biochemical pathways and mechanisms of action, which could be applicable to our compound as well.
Chemical Synthesis
The compound’s structure is conducive to chemical synthesis applications. It can serve as a building block for creating novel heterocyclic compounds with potential biological activities . Its synthesis could involve innovative techniques and catalysts, contributing to the field of synthetic chemistry and the development of new medicinal compounds.
Materials Science
While direct applications in materials science are not immediately evident for this specific compound, the methodologies used in synthesizing similar compounds could inform the development of new materials. The synthesis processes could lead to the discovery of novel compounds with unique properties suitable for material science applications .
Propiedades
IUPAC Name |
2-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-24(23,18-6-3-9-19-12-18)21-11-8-17(14-21)20-10-7-15-4-1-2-5-16(15)13-20/h1-6,9,12,17H,7-8,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUJLQUGELDSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2868165.png)
![N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide](/img/structure/B2868167.png)
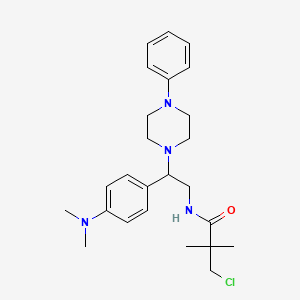
![(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2868169.png)

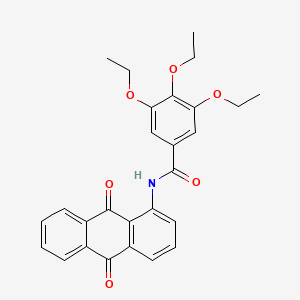

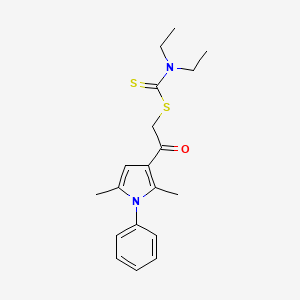
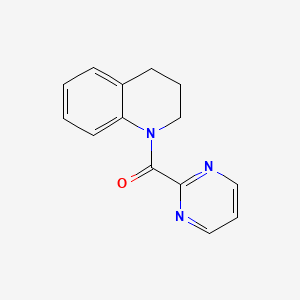
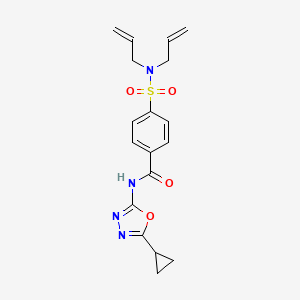
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2868183.png)
